3-Amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for producing aminothiophene derivatives efficiently .
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for producing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction, due to its efficiency and high yield, is often preferred for industrial purposes. Reaction conditions are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and nitrophenyl groups play crucial roles in its bioactivity. For instance, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and use as an intermediate in drug synthesis.
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
Uniqueness
3-Amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential bioactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H8N2O4S |
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Molecular Weight |
264.26 g/mol |
IUPAC Name |
3-amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4S/c12-8-5-9(18-10(8)11(14)15)6-2-1-3-7(4-6)13(16)17/h1-5H,12H2,(H,14,15) |
InChI Key |
HJBIPQFBTAPBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(S2)C(=O)O)N |
Origin of Product |
United States |
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